1-Benzyl-5,5-difluoropiperidin-3-ol
Description
1-Benzyl-5,5-difluoropiperidin-3-ol is a fluorinated piperidine derivative characterized by a benzyl substituent at the 1-position, two fluorine atoms at the 5,5-positions, and a hydroxyl group at the 3-position.
Properties
IUPAC Name |
1-benzyl-5,5-difluoropiperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-12(14)6-11(16)8-15(9-12)7-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTUTXMMOTXNDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1(F)F)CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Fluorine vs. Methyl Substitution
- Fluorine’s smaller atomic radius also reduces steric hindrance, allowing tighter molecular packing.
- Hydroxyl vs. Ketone Functional Group: The 3-hydroxyl group enables hydrogen-bond donor capacity, a critical feature for interactions with biological targets, whereas the ketone in the pyrrolidinone analog serves as a hydrogen-bond acceptor.
Ring Size and Flexibility
Pharmacological Implications
While 1-Benzyl-5,5-dimethylpyrrolidin-3-one has demonstrated utility in kinase inhibitor synthesis , the difluoropiperidin-3-ol analog’s fluorine and hydroxyl groups may favor applications in:
- CNS drugs : Fluorine improves blood-brain barrier penetration.
- Enzyme inhibition : Hydroxyl and fluorine could synergistically block catalytic sites (e.g., proteases or phosphatases).
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